molecular formula C17H16N2O2 B11698031 (E)-N'-cinnamoyl-3-methylbenzohydrazide

(E)-N'-cinnamoyl-3-methylbenzohydrazide

Cat. No.: B11698031
M. Wt: 280.32 g/mol
InChI Key: KWXTUZGGRZPSGU-ZHACJKMWSA-N
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Description

(E)-N'-Cinnamoyl-3-methylbenzohydrazide is a benzohydrazide derivative synthesized via the condensation of 3-methylbenzohydrazide with cinnamaldehyde. The compound features an (E)-configured cinnamoyl group (a phenyl-propenoyl moiety) attached to the hydrazide nitrogen, alongside a methyl substituent at the 3-position of the benzohydrazide core. This structural motif is critical for its biological activity, particularly in antimicrobial and cytotoxic applications . The conjugated double bond in the cinnamoyl group enhances π-π stacking interactions with biological targets, while the methyl group influences steric and solubility properties .

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

3-methyl-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide

InChI

InChI=1S/C17H16N2O2/c1-13-6-5-9-15(12-13)17(21)19-18-16(20)11-10-14-7-3-2-4-8-14/h2-12H,1H3,(H,18,20)(H,19,21)/b11-10+

InChI Key

KWXTUZGGRZPSGU-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N’-[(E)-3-METHYLBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZIDE typically involves the reaction of 3-methylbenzoyl chloride with 3-phenylprop-2-en-1-amine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then treated with hydrazine hydrate to form the final product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of (2E)-N’-[(E)-3-METHYLBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N’-[(E)-3-METHYLBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

(2E)-N’-[(E)-3-METHYLBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N’-[(E)-3-METHYLBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZIDE involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit enzymes or interact with receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Compound Name Core Structure Substituents Key Features
(E)-N'-Cinnamoyl-3-methylbenzohydrazide Benzohydrazide Cinnamoyl (E-configuration), 3-methyl Conjugated double bond; enhanced π-π interactions; moderate lipophilicity
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide Benzohydrazide 2-Hydroxybenzylidene, 3,4,5-trimethoxy Multiple H-bond donors/acceptors; high crystallinity due to hydrogen bonding
3-Bromo-N'-(4-hydroxybenzylidene)benzohydrazide Benzohydrazide 4-Hydroxybenzylidene, 3-bromo Bromine (electron-withdrawing group); strong intermolecular O–H···N bonds
3-Chloro-N'-[(E)-(3-methyl-2-thienyl)methylene]benzohydrazide Benzohydrazide 3-Methylthiophene, 3-chloro Thiophene ring introduces sulfur-based interactions; chloro enhances reactivity
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide Benzothiophenecarbohydrazide 4-Pentadecyl, 2-hydroxy, benzothiophene Long alkyl chain increases lipophilicity; benzothiophene enhances stability

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding :
    • Hydroxy- and methoxy-substituted compounds (e.g., ) form intramolecular O–H···N and intermolecular N–H···O bonds, stabilizing crystal lattices .
    • The target compound’s cinnamoyl group reduces hydrogen bonding capacity but enhances planar stacking in crystal structures .
  • Thermal Stability :
    • Halogenated derivatives (e.g., 3-bromo, 3-chloro) exhibit higher melting points (~200–220°C) due to strong van der Waals interactions .

Quantitative Structure-Activity Relationship (QSAR) Insights

Parameter (E)-N'-Cinnamoyl-3-methylbenzohydrazide 3-Bromo Analogue Nitro-substituted Analogue
LogP 3.2 3.8 2.5
Molecular Weight (g/mol) 310.34 349.18 302.27
H-bond Donors 2 2 2
H-bond Acceptors 4 4 5
Topological Polar Surface Area (Ų) 78.9 82.3 95.4
  • Key Trends :
    • Increased logP (lipophilicity) correlates with enhanced membrane permeability but reduced aqueous solubility.
    • Nitro groups lower logP but increase polar surface area, improving target binding in hydrophilic environments .

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